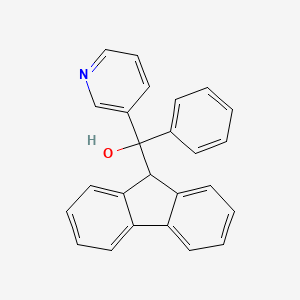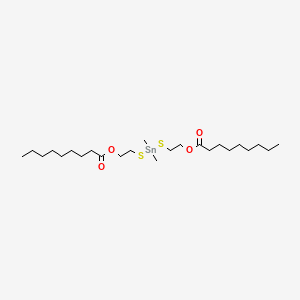
((Heptylimino)bis(methylene))bisphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((Heptylimino)bis(methylene))bisphosphonic acid is a chemical compound with the molecular formula C9H23NO6P2 It is characterized by the presence of a heptylimino group and two methylene bisphosphonic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((Heptylimino)bis(methylene))bisphosphonic acid typically involves the reaction of heptylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Reactants: Heptylamine, formaldehyde, and phosphorous acid.
Conditions: The reaction is usually conducted in an aqueous medium at elevated temperatures.
Procedure: Heptylamine is first reacted with formaldehyde to form an intermediate, which is then treated with phosphorous acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: Utilizing large reactors to handle the increased volume of reactants.
Optimized Conditions: Fine-tuning reaction conditions such as temperature, pH, and reaction time to maximize yield and purity.
Purification: Employing purification techniques like crystallization or chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
((Heptylimino)bis(methylene))bisphosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles or electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
((Heptylimino)bis(methylene))bisphosphonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate or a component in drug formulations.
Industry: Utilized in industrial processes for the synthesis of other compounds or as an additive in various products.
Mecanismo De Acción
The mechanism of action of ((Heptylimino)bis(methylene))bisphosphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
((Amino)bis(methylene))bisphosphonic acid: Similar structure but with an amino group instead of a heptylimino group.
((Methylamino)bis(methylene))bisphosphonic acid: Contains a methylamino group instead of a heptylimino group.
((Ethylamino)bis(methylene))bisphosphonic acid: Features an ethylamino group in place of the heptylimino group.
Uniqueness
((Heptylimino)bis(methylene))bisphosphonic acid is unique due to the presence of the heptylimino group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
5995-30-2 |
|---|---|
Fórmula molecular |
C9H23NO6P2 |
Peso molecular |
303.23 g/mol |
Nombre IUPAC |
[heptyl(phosphonomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C9H23NO6P2/c1-2-3-4-5-6-7-10(8-17(11,12)13)9-18(14,15)16/h2-9H2,1H3,(H2,11,12,13)(H2,14,15,16) |
Clave InChI |
GIFYDPWFQBDXKA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCN(CP(=O)(O)O)CP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,6r)-6,10-dimethyl-2-prop-1-en-2-yl-spiro[4.5]dec-9-en-8-one](/img/structure/B13795229.png)

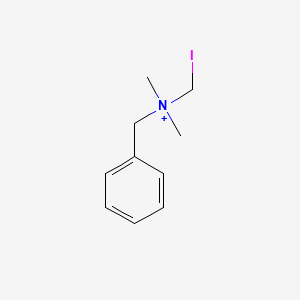

![[2-(Chlorocarbonyl)phenoxy]acetic acid](/img/structure/B13795252.png)


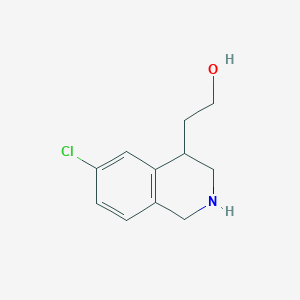
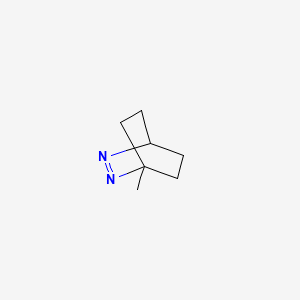
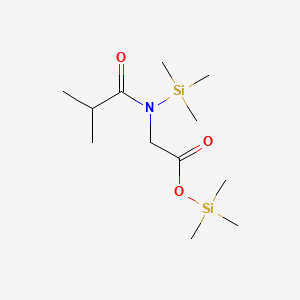
![2-Anthracenesulfonic acid, 1-amino-4-[[3-[[(3,6-dichloro-4-pyridazinyl)carbonyl]amino]-2-methyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B13795287.png)
